N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, possible products, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structure-Activity Relationships
Research has delved into synthesizing and evaluating analogues based on the piperidinecarboxamide structure for anticonvulsant activity. The studies identified specific structural modifications that enhance anticonvulsant activity without increasing neurotoxicity, providing insights into the development of new agents for treating seizures (Ho, Crider, & Stables, 2001).
Polyamide Synthesis
Another area of application includes the synthesis of polyamides containing various pharmacophores. The research highlighted the synthesis of polyamides using diamines and dicarboxylic acid derivatives, producing compounds with potential applications in materials science due to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Antimicrobial Activity
The compound's derivatives have also been explored for their antimicrobial properties. A study on triazole derivatives bearing piperazine carboxamides demonstrated moderate to good activities against both bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Material Science and Polymer Chemistry
Research into aromatic polyamides containing ether linkages and pendant chains has led to the development of new materials with enhanced solubility and thermal stability, opening up applications in advanced materials and polymer science (More, Pasale, & Wadgaonkar, 2010).
Novel Insecticides
The unique chemical structure of related compounds has been leveraged to create novel insecticides with strong activity against lepidopterous pests. These insecticides are characterized by their safety for non-target organisms and are considered for integrated pest management programs (Tohnishi et al., 2005).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and uses.
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(2,2-dimethylpropanoyl)-4-methylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c1-18(2,3)17(25)23-9-7-19(4,8-10-23)16(24)22-12-13-5-6-14(20)11-15(13)21/h5-6,11H,7-10,12H2,1-4H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHTXABLHXZILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C(C)(C)C)C(=O)NCC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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